N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid with 2-(2-methyl-piperidine-1-carbonyl)-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or alkanes .
Scientific Research Applications
N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group.
Uniqueness
N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is unique due to its complex structure, which combines a furan ring, a carboxylic acid group, and a piperidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21) |
InChI Key |
FHCLWUVUPLMYKC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.